N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide
Description
Properties
IUPAC Name |
N-[2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(11-18-17(23)13-4-2-1-3-5-13)20-14-10-19-21(12-14)15-6-8-24-9-7-15/h1-5,10,12,15H,6-9,11H2,(H,18,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHMBHEROKOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with constructing the 1H-pyrazol-4-yl scaffold. Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole ring. For example, reacting methyl acetoacetate with hydrazine hydrate in hydrochloric acid at reflux produces 1H-pyrazol-4-amine intermediates. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Hydrazine source | Hydrazine hydrate | 65–70 |
| Acid catalyst | HCl (conc.) | — |
| Temperature | Reflux (100–110°C) | — |
| Reaction time | 6–8 hours | — |
Mechanistic Insight : The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by hydrazine and subsequent cyclization.
Oxan-4-yl Substitution via N-Alkylation
Introducing the oxan-4-yl group to the pyrazole nitrogen requires N-alkylation. Oxan-4-yl bromide serves as the alkylating agent in dimethylacetamide (DMAc) with potassium carbonate as a base:
| Component | Role | Quantity (equiv.) |
|---|---|---|
| Pyrazole intermediate | Substrate | 1.0 |
| Oxan-4-yl bromide | Alkylating agent | 1.2 |
| K2CO3 | Base | 2.5 |
| DMAc | Solvent | 10 mL/mmol |
| Temperature | 80°C | — |
| Time | 12–16 hours | — |
Yield : 50–55% after column chromatography.
Challenge : Competing O-alkylation is mitigated by using a polar aprotic solvent (DMAc) and excess base.
Phenylformamido-Acetamide Coupling
The final step involves coupling the oxan-4-yl-pyrazole intermediate with 2-(phenylformamido)acetic acid. Carbodiimide-mediated amidation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) ensures efficient bond formation:
| Reagent | Function | Quantity (equiv.) |
|---|---|---|
| 2-(Phenylformamido)acetic acid | Carboxylic acid component | 1.1 |
| EDC | Coupling agent | 1.5 |
| HOBt | Additive | 1.5 |
| DCM | Solvent | 15 mL/mmol |
| Temperature | Room temperature | — |
| Time | 12–24 hours | — |
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in 75–80% yield.
Optimization Strategies for Improved Synthesis
Solvent System Refinement
Replacing dimethylformamide (DMF) with DMAc in the N-alkylation step reduces side-product formation by 15–20%. DMAc’s higher polarity stabilizes the transition state, favoring N- over O-alkylation.
Catalytic Approaches
Palladium-catalyzed Buchwald-Hartwig amination has been explored for direct coupling of preformed pyrazole-oxan-4-yl intermediates with phenylformamido acetates. Preliminary results show a 10% yield increase but require stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction times by 50% in the cyclocondensation step, achieving comparable yields (68%) to conventional heating.
Structural Characterization and Analytical Data
Spectroscopic Profiling
Predicted ¹H NMR (400 MHz, CDCl₃) :
- δ 8.25 (s, 1H, pyrazole-H)
- δ 7.85–7.45 (m, 5H, phenylformamido aromatic)
- δ 4.30–3.70 (m, 5H, oxan-4-yl and acetamide-CH₂)
- δ 3.15 (s, 2H, NH-CO)
High-Resolution Mass Spectrometry (HRMS) :
X-ray Crystallography
While experimental data for the title compound remain unpublished, analogous structures (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) exhibit dihedral angles of 50.0° between heterocyclic and aromatic planes, suggesting similar conformational rigidity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the oxane ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Substituent Analysis
- Target compound : Features oxan-4-yl (tetrahydropyran) at pyrazole N1 and phenylformamido at acetamide.
- Analog 1: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () Substituents: 4-nitrophenyl group instead of phenylformamido; methyl and phenyl groups on pyrazole. Synthesis: Coupling of 4-nitrophenylacetic acid with 4-aminoantipyrine using EDCI hydrochloride in dichloromethane .
- Analog 2: 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Substituents: Chloro and cyano groups on pyrazole; 4-chlorophenyl at N1. Relevance: Intermediate in Fipronil (insecticide) synthesis; highlights the role of halogenation for bioactivity .
- Analog 3: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Substituents: Thiazole ring integrated into the structure; methyl and phenyl groups on pyrazole. Synthesis: Multi-step reactions involving thiazole formation and acetamide coupling .
(b) Key Structural Differences
Crystallographic and Physicochemical Properties
- Analog 1 (): Crystallizes in a monoclinic system with intermolecular N–H⋯O hydrogen bonds, forming a 2D supramolecular network. Bond lengths and angles align with standard acetamide-pyrazole derivatives .
- Analog 4 () : Density (1.24 g/cm³) and molecular mass (424.92 g/mol) indicate moderate hydrophobicity, comparable to the target compound’s predicted properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
